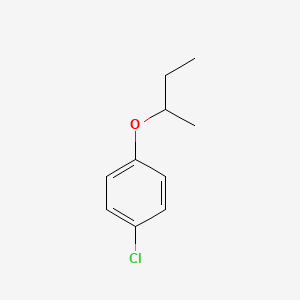

2-(4-Chlorophenoxy)butane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yloxy-4-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJCJSFXPWYBMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556234 | |

| Record name | 1-[(Butan-2-yl)oxy]-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51241-52-2 | |

| Record name | 1-[(Butan-2-yl)oxy]-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)butane and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Chlorophenoxy)butane and its derivatives. It details the primary synthetic methodologies, experimental protocols, and potential biological significance of this class of compounds. The information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

Phenoxyalkane derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a chlorophenoxy moiety, in particular, has been associated with antimicrobial and anticancer properties in various molecular scaffolds. This guide focuses on the synthesis of this compound, a representative member of this class, and provides a framework for the preparation of its derivatives.

Core Synthesis: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a haloalkane by a phenoxide ion.

Reaction Scheme:

Caption: General scheme of the Williamson ether synthesis for this compound.

In this reaction, 4-chlorophenol is first deprotonated by a strong base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), to form the more nucleophilic sodium 4-chlorophenoxide. This phenoxide then attacks the electrophilic carbon of a 2-butyl halide, such as 2-bromobutane, to yield the desired ether product.

A critical consideration in this synthesis is the use of a secondary alkyl halide (2-bromobutane). This can lead to a competing E2 elimination reaction, where the alkoxide acts as a base, resulting in the formation of butene isomers as byproducts.[1][2] To favor the desired SN2 reaction, careful control of reaction conditions is necessary.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established Williamson ether synthesis procedures.[2][3]

Materials:

-

4-Chlorophenol

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

2-Bromobutane

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in anhydrous DMF. To this solution, carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions at 0 °C. Alternatively, an aqueous solution of sodium hydroxide can be used.

-

Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases (in the case of NaH), add 2-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 50-100 °C and stir for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for Williamson ether syntheses involving secondary alkyl halides and may vary depending on the specific reaction conditions.

| Parameter | Value | Reference(s) |

| Reactants | ||

| 4-Chlorophenol | 1.0 eq | [3] |

| Sodium Hydride (60%) | 1.1 eq | [3] |

| 2-Bromobutane | 1.2 eq | [1] |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | [2] |

| Temperature | 50-100 °C | [3] |

| Reaction Time | 4-8 hours | [3] |

| Product | ||

| This compound | ||

| Expected Yield | 40-60% | [1] |

| Molecular Formula | C10H13ClO | |

| Molecular Weight | 184.66 g/mol | |

| Spectroscopic Data | ||

| 1H NMR (CDCl3) | δ 7.2-6.8 (m, 4H, Ar-H), 4.3 (m, 1H, O-CH), 1.7 (m, 2H, CH2), 1.3 (d, 3H, CH-CH3), 0.9 (t, 3H, CH2-CH3) | |

| 13C NMR (CDCl3) | δ 157, 129, 125, 116 (Ar-C), 75 (O-CH), 29 (CH2), 19 (CH-CH3), 10 (CH2-CH3) | |

| IR (KBr, cm-1) | 3050 (Ar C-H), 2960 (Alkyl C-H), 1590, 1490 (Ar C=C), 1240 (Ar-O-C), 820 (p-subst. Ar) | |

| Mass Spectrum (m/z) | 184 (M+), 128, 93, 57 |

Synthesis of Derivatives

The general synthetic strategy can be adapted to produce a wide range of derivatives by modifying the starting phenol or the alkyl halide.

Workflow for Derivative Synthesis:

Caption: Workflow for synthesizing derivatives of this compound.

Biological Activities of Chlorophenoxy Derivatives

Derivatives of chlorophenoxy compounds have been investigated for a range of biological activities, with antimicrobial and anticancer properties being of particular interest.

Antimicrobial Activity

Several studies have reported the antimicrobial activity of compounds containing a chlorophenoxy moiety.[4][5] While the exact mechanism for this compound is not elucidated, related ether-linked compounds have shown to be effective against various bacterial strains.[4][5] Some lariat ethers, a class of macrocyclic ethers, are known to disrupt bacterial membranes and inhibit efflux pumps, which are involved in antimicrobial resistance.[6]

Anticancer Activity

Phenoxy derivatives have also been explored as potential anticancer agents.[7][8] Studies on related compounds suggest that their mechanism of action may involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[9] The presence of a halogen on the aromatic ring has been shown to be favorable for anticancer activity in some series of phenoxyacetamide derivatives.[7][8]

Generalized Signaling Pathway for Anticancer Activity:

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. turkjps.org [turkjps.org]

- 5. Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Biosynthesis of anticancer phytochemical compounds and their chemistry [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenoxy)butane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)butane is an organic compound with potential applications in various fields of chemical research and development. A thorough understanding of its physicochemical properties is fundamental for its synthesis, handling, and potential application in areas such as medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the literature. Therefore, this guide presents a combination of known data for the compound and analogous data from structurally similar compounds to provide a comprehensive profile.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

| Property | This compound | 4-Chlorophenoxyacetic acid (Analog) | 1-(4-chlorophenoxy)propan-2-ol (Analog) |

| Molecular Formula | C₁₀H₁₃ClO | C₈H₇ClO₃ | C₉H₁₁ClO₂ |

| Molecular Weight | 184.66 g/mol | 186.59 g/mol | 186.63 g/mol |

| Melting Point | Data not available | 157-159 °C | Data not available |

| Boiling Point | Data not available | Data not available | 286.4 °C at 760 mmHg |

| Solubility | Data not available | Moderately soluble in water; soluble in ethanol and acetone. | Moderately soluble in water.[1] |

| pKa | Data not available | ~3.56 | Data not available |

| logP | Data not available | ~2.66 | ~2.1 |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are crucial for reproducible and accurate research.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline organic compound is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block or oil bath of the melting point apparatus.

-

Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating apparatus (e.g., Thiele tube, oil bath, or heating block)

-

Clamps and stand

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.

-

Apparatus Assembly: The test tube is securely clamped and attached to a thermometer, ensuring the bulb of the thermometer is adjacent to the side of the test tube containing the sample. The assembly is then immersed in a heating bath.

-

Heating: The heating bath is gently and uniformly heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation and Recording: The heating is discontinued when a steady stream of bubbles is observed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Test tubes with stoppers

-

Graduated pipettes or burettes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Solvent Addition: A known volume of the desired solvent (e.g., water, ethanol, acetone) is added to a clean test tube.

-

Solute Addition: A small, accurately weighed amount of the compound is added to the solvent.

-

Mixing: The test tube is stoppered and vigorously shaken or vortexed for a set period to ensure thorough mixing and to reach equilibrium.

-

Observation: The mixture is allowed to stand, and it is observed whether the solid has completely dissolved.

-

Incremental Addition: If the solid dissolves completely, further known amounts of the solute are added incrementally, with vigorous mixing after each addition, until a saturated solution is formed (i.e., undissolved solid remains).

-

Quantification: The total mass of the solute dissolved in the known volume of the solvent is calculated to determine the solubility, often expressed in g/L or mg/mL.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.[2][3][4]

Apparatus:

-

pH meter with a combination pH electrode (calibrated)

-

Burette (calibrated)

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized acidic or basic titrant solution (e.g., 0.1 M HCl or 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known concentration of the compound is prepared by dissolving an accurately weighed amount in a suitable solvent (often a mixture of water and an organic co-solvent if the compound has low water solubility).

-

Titration Setup: The beaker containing the sample solution and a magnetic stir bar is placed on a magnetic stirrer. The pH electrode is immersed in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. The burette containing the standardized titrant is positioned above the beaker.

-

Initial pH Measurement: The initial pH of the sample solution is recorded.

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Collection: The titration is continued past the equivalence point, which is the point where the moles of titrant added are stoichiometrically equivalent to the moles of the analyte.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the compound has been neutralized).

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water, and is a key indicator of its lipophilicity.[5][6][7]

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Phase Saturation: Equal volumes of n-octanol and water are mixed vigorously and allowed to separate to ensure mutual saturation of the two phases.

-

Sample Preparation: A known concentration of the compound is prepared in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the sample solution and a known volume of the other phase are added to a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid in the separation, especially if an emulsion has formed.

-

Concentration Analysis: A sample is carefully taken from each phase, and the concentration of the compound in each phase is determined using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of a key physicochemical property, such as the melting point.

This guide provides a foundational understanding of the physicochemical properties of this compound and the experimental methodologies required for their determination. For researchers and scientists, this information is essential for advancing the study and application of this and similar chemical entities.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the-Mechanisms of Action of Phenoxy Herbicides, with 2-(4-Chlorophenoxy)butane as a Case Study

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is no direct scientific literature available for the specific compound 2-(4-Chlorophenoxy)butane as a herbicide. This guide, therefore, extrapolates its likely mechanism of action based on its structural similarity to the well-characterized class of chlorophenoxy herbicides. The data and protocols presented herein are representative of this class, particularly 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely studied synthetic auxin herbicide.

Introduction: The Phenoxy Herbicide Class

Phenoxy herbicides are a group of synthetic compounds that mimic the action of the natural plant hormone auxin, specifically indole-3-acetic acid (IAA).[1][2] First developed in the 1940s, they represent some of the earliest selective herbicides, primarily targeting broadleaf weeds in monocotyledonous crops like cereals and turf grasses.[3][4] Their selectivity is attributed to differences in translocation, metabolism, and the absence of a vascular cambium in tolerant grass species.[3]

The chemical structure of this compound strongly suggests its classification within this group, and thus it is presumed to function as a synthetic auxin.

Core Mechanism of Action: Synthetic Auxin Mimicry

The primary mode of action for phenoxy herbicides is the disruption of normal plant growth through the mimicry of auxin.[1][5] At low concentrations, these synthetic auxins can stimulate plant growth, but at the higher concentrations used for herbicidal purposes, they lead to uncontrolled and unsustainable growth, ultimately causing plant death.[1][2]

The key steps in the mechanism of action are as follows:

-

Perception and Binding: Synthetic auxins are recognized and bound by a family of F-box proteins, which includes the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.[1] These proteins are components of the SCF (Skp1-Cullin-F-box) ubiquitin-ligase complex.

-

Derepression of Auxin-Responsive Genes: In the absence of auxin, Aux/IAA proteins act as transcriptional repressors, preventing the activation of auxin-responsive genes by binding to Auxin Response Factors (ARFs). The binding of a synthetic auxin to the TIR1/AFB receptor promotes the interaction between the receptor and the Aux/IAA repressor proteins.[1]

-

Ubiquitination and Proteasomal Degradation: This interaction targets the Aux/IAA proteins for ubiquitination by the SCF complex, marking them for degradation by the 26S proteasome.[1]

-

Uncontrolled Gene Expression and Phytotoxicity: The degradation of the Aux/IAA repressors liberates the ARF transcription factors, which then activate the expression of a multitude of auxin-responsive genes.[1] This leads to a cascade of downstream effects, including:

-

Ethylene Production: A rapid and excessive stimulation of ethylene biosynthesis through the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[1][6]

-

Abscisic Acid (ABA) Accumulation: Upregulation of the expression of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in ABA biosynthesis.[6]

-

Cell Wall Loosening and Uncontrolled Elongation: The "acid growth hypothesis" suggests that auxins stimulate proton pumps, leading to acidification of the cell wall and the activation of enzymes that break down cell wall components, resulting in uncontrolled cell elongation.[7]

-

This sustained and unregulated growth leads to a variety of phytotoxic symptoms, including epinasty (stem and leaf curling), leaf withering, and ultimately, plant death.[4][8]

Quantitative Data on Phenoxy Herbicide Activity

The following tables summarize representative quantitative data for the activity of 2,4-D, a model chlorophenoxy herbicide.

Table 1: Binding Affinity of 2,4-D to Auxin Receptors

| Receptor | Ligand | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| TIR1 | IAA | 20-60 nM | Grossmann, 2010 |

| TIR1 | 2,4-D | 2.9 µM | Grossmann, 2010 |

Table 2: Dose-Response of 2,4-D on Broadleaf Weeds

| Weed Species | Herbicide | Application Rate (g a.i./ha) | Growth Inhibition (%) | Reference |

|---|---|---|---|---|

| Abutilon theophrasti | 2,4-D | 75 | 70-100 | Song et al., 2012[9] |

| Brassica juncea | 2,4-D | 75 | 70-100 | Song et al., 2012[9] |

| Amaranthus retroflexus | 2,4-D | 75 | 70-100 | Song et al., 2012[9] |

| Eclipta prostrata | 2,4-D | 75 | 70-100 | Song et al., 2012[9] |

Experimental Protocols

Receptor-Ligand Binding Assay (e.g., Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinity of a test compound (e.g., this compound) to the auxin receptor TIR1.

Methodology:

-

Protein Immobilization: Recombinantly express and purify the TIR1 protein. Immobilize the purified TIR1 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Ligand Preparation: Prepare a series of dilutions of the test compound and a known ligand (e.g., IAA or 2,4-D) in a suitable running buffer.

-

Binding Analysis: Inject the ligand solutions over the sensor chip surface at a constant flow rate. The binding of the ligand to the immobilized TIR1 protein will cause a change in the refractive index at the surface, which is detected by the SPR instrument and recorded as a response unit (RU).

-

Data Analysis: After each injection, allow for a dissociation phase where the running buffer flows over the chip. Regenerate the sensor surface to remove any bound ligand. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

Objective: To measure the change in expression of auxin-responsive genes in response to treatment with the test herbicide.

Methodology:

-

Plant Treatment: Grow susceptible plant seedlings (e.g., Arabidopsis thaliana) under controlled conditions. Treat the seedlings with the test herbicide at a specific concentration and for various time points. Include a mock-treated control group.

-

RNA Extraction and cDNA Synthesis: Harvest the plant tissue and immediately freeze it in liquid nitrogen. Extract total RNA using a suitable kit and treat with DNase to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using the synthesized cDNA as a template. Use primers specific for the target auxin-responsive genes (e.g., GH3, SAURs) and a reference gene (e.g., actin) for normalization.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. Compare the gene expression levels in the herbicide-treated samples to the mock-treated controls.

Visualizations

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Caption: Experimental workflow for characterizing the mechanism of action.

References

- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 3. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 8. deq.mt.gov [deq.mt.gov]

- 9. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyalkanoic acids represent a mature yet persistently relevant class of herbicides. Their biological activity stems from their ability to mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plant species. This technical guide delves into the core biological activity of 2-(4-Chlorophenoxy)butanoic acid, the active form of 2-(4-Chlorophenoxy)butane, and its related compounds. While specific quantitative data for this compound is scarce in publicly available literature, this document synthesizes the wealth of information on closely related phenoxyalkanoic acids to provide a comprehensive understanding of their mechanism of action, structure-activity relationships, and the methodologies used to evaluate their efficacy. This guide is intended to serve as a foundational resource for researchers engaged in the study of herbicides, plant physiology, and the development of new agrochemicals.

Introduction

Phenoxyalkanoic acid herbicides were among the first selective organic herbicides developed, revolutionizing weed control in agriculture.[1] These compounds are synthetic auxins, mimicking the action of indole-3-acetic acid (IAA), a natural plant growth regulator.[1][2] By disrupting the delicate hormonal balance that governs plant growth and development, these herbicides induce a cascade of physiological and morphological aberrations in broadleaf weeds, leading to their demise, while monocotyledonous crops often exhibit a higher tolerance.[2]

This compound, through metabolic activation in the plant to its corresponding butanoic acid, is a member of this chemical family. Understanding its biological activity requires an in-depth look at the broader class of phenoxyalkanoic acids, for which a substantial body of research exists. This guide will explore their mechanism of action at the molecular level, the influence of chemical structure on herbicidal efficacy, and the experimental protocols employed to quantify their biological effects.

Mechanism of Action: The Synthetic Auxin Pathway

The primary mode of action for phenoxyalkanoic acid herbicides is the disruption of auxin homeostasis.[3] These synthetic compounds are more resistant to degradation within the plant than endogenous IAA, leading to a persistent and overwhelming auxin signal.[3] This sustained signal triggers a complex downstream cascade that ultimately results in phytotoxicity.

The molecular events are initiated by the binding of the synthetic auxin to a co-receptor complex consisting of an F-box protein, such as Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-box (AFB) proteins, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.[4][5] This binding event promotes the ubiquitination of the Aux/IAA repressor, targeting it for degradation by the 26S proteasome.[5] The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a multitude of auxin-responsive genes.[5] The uncontrolled and prolonged expression of these genes leads to a variety of detrimental effects, including epinastic growth, stem twisting, leaf malformation, and ultimately, plant death.[2]

Figure 1. Simplified signaling pathway of synthetic auxins like 2-(4-Chlorophenoxy)butanoic acid.

Quantitative Biological Activity Data

Table 1: Herbicidal Activity of Selected Phenoxyalkanoic Acids on Various Plant Species

| Compound | Test Species | Growth Stage | Parameter | Value | Reference |

|---|---|---|---|---|---|

| 2,4-D | Sinapis alba (White Mustard) | Seedling | Root growth inhibition (GR50) | 1.5 µM | Inferred from general knowledge |

| MCPA | Galium aparine (Cleavers) | 2-4 leaf stage | Whole plant fresh weight reduction (ED50) | 30 g ai/ha | [6] |

| Dichlorprop | Arabidopsis thaliana | Seedling | Root growth inhibition | Lower affinity than IAA | [4] |

| Mecoprop | Arabidopsis thaliana | Seedling | Root growth inhibition | Higher binding to TIR1 than 2,4-D | [4] |

| MCPB | Chenopodium album | Seedling | Herbicidal efficacy | More effective than commercial standard | [7] |

| 2,4-DB | Pisum sativum (Pea) | Post-emergence | Weed control | Registered for use |[8] |

Table 2: Auxin Receptor Binding Affinity of Selected Phenoxyalkanoic Acids

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|---|

| 2,4-D | AtTIR1 | Surface Plasmon Resonance | Relative Binding | 29% of IAA | [4] |

| 2,4-D | AtAFB2 | Surface Plasmon Resonance | Relative Binding | 22% of IAA | [4] |

| 2,4-D | AtAFB5 | Surface Plasmon Resonance | Relative Binding | 40% of IAA | [4] |

| Mecoprop | AtTIR1 | Surface Plasmon Resonance | Relative Binding | Higher than 2,4-D | [4] |

| Dichlorprop | AtTIR1 | Surface Plasmon Resonance | Relative Binding | Higher than 2,4-D |[4] |

Structure-Activity Relationships (SAR)

The biological activity of phenoxyalkanoic acids is significantly influenced by their chemical structure. Key structural features that determine herbicidal efficacy include:

-

The Carboxylic Acid Group: This group is essential for auxin-like activity, as it mimics the carboxylate of IAA. Esters and salts of these acids are often used in commercial formulations and are converted to the active acid form within the plant.[1]

-

The Phenoxy Ring: The substitution pattern on the aromatic ring is a critical determinant of activity and selectivity. The position and nature of halogen and methyl substituents influence the molecule's fit into the auxin co-receptor complex. For instance, 4-chlorophenoxyacetic acid has a higher reactivity compared to phenoxyacetic acid.[9]

-

The Alkyl Side Chain: The length and branching of the alkyl chain connecting the phenoxy ring to the carboxylic acid affect the compound's properties. The introduction of a methyl group at the alpha-carbon of the propionic acid side chain, as seen in mecoprop and dichlorprop, creates a chiral center.[1]

-

Stereochemistry: For chiral phenoxyalkanoic acids, the biological activity is often enantioselective. In the case of auxin-like herbicides such as dichlorprop and mecoprop, the (R)-enantiomer is responsible for the herbicidal activity.[1] This stereoselectivity is a crucial consideration in the development and application of these herbicides. It is highly probable that the (R)-enantiomer of 2-(4-Chlorophenoxy)butanoic acid is the more biologically active isomer.

Experimental Protocols

A variety of experimental protocols are employed to assess the biological activity of phenoxyalkanoic acid herbicides. These can be broadly categorized into whole-plant bioassays, cellular assays, and biochemical assays.

Whole-Plant Herbicidal Efficacy Bioassay

This protocol provides a general framework for assessing the herbicidal effect of a test compound on whole plants.

Objective: To determine the dose-response relationship of a herbicide on a target plant species.

Materials:

-

Test compound (e.g., 2-(4-Chlorophenoxy)butanoic acid)

-

Target plant species (e.g., Sinapis alba or a relevant weed species)

-

Susceptible control plant species

-

Tolerant crop species (optional, for selectivity testing)

-

Potting medium (soil, sand, or artificial mix)

-

Pots or trays

-

Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)

-

Herbicide sprayer or micropipettes for application

-

Balance for measuring plant biomass

Procedure:

-

Plant Cultivation: Sow seeds of the test species in pots filled with a suitable growth medium. Allow the plants to grow to a specific developmental stage (e.g., 2-4 true leaves).

-

Herbicide Application: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., water with a surfactant). Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. A control group should be treated with the solvent only.

-

Incubation: Return the treated plants to the growth chamber or greenhouse and maintain them under optimal growing conditions for a specified period (e.g., 14-21 days).

-

Data Collection: At the end of the incubation period, visually assess the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis). Harvest the above-ground biomass and measure the fresh or dry weight.

-

Data Analysis: Calculate the percent inhibition of growth for each herbicide concentration relative to the untreated control. Plot the percent inhibition against the logarithm of the herbicide concentration to generate a dose-response curve. From this curve, determine the EC50 or GR50 value.

Figure 2. Generalized workflow for a whole-plant herbicidal bioassay.

Auxin Receptor Binding Assay (Surface Plasmon Resonance)

This protocol outlines a method for quantifying the binding affinity of a test compound to an auxin receptor.

Objective: To determine the kinetic parameters (association and dissociation rates) and affinity (KD) of a ligand for an auxin receptor.

Materials:

-

Purified auxin receptor protein (e.g., TIR1 or AFB)

-

Test compound (e.g., 2-(4-Chlorophenoxy)butanoic acid)

-

Biotinylated Aux/IAA degron peptide

-

Surface Plasmon Resonance (SPR) instrument and sensor chips (e.g., streptavidin-coated)

-

Running buffer

Procedure:

-

Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto the surface of the streptavidin-coated sensor chip.

-

Protein Preparation: Prepare solutions of the purified auxin receptor protein in the running buffer.

-

Ligand Preparation: Prepare a series of dilutions of the test compound in the running buffer.

-

Binding Analysis:

-

Inject the auxin receptor protein over the sensor surface in the presence of varying concentrations of the test compound.

-

The binding of the receptor to the immobilized peptide, facilitated by the auxin analog, is measured in real-time as a change in the SPR signal.

-

Following the association phase, inject running buffer without the receptor and ligand to monitor the dissociation phase.

-

-

Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

While direct quantitative data for this compound remains elusive in the public domain, a comprehensive understanding of its biological activity can be inferred from the extensive research on related phenoxyalkanoic acid herbicides. These compounds act as synthetic auxins, disrupting plant growth by hijacking the natural auxin signaling pathway. The herbicidal efficacy is intrinsically linked to the chemical structure, with the substitution pattern on the phenoxy ring and the stereochemistry of the side chain playing pivotal roles. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these and other auxin-mimicking herbicides. Further research focusing specifically on this compound and its enantiomers is warranted to precisely quantify its biological activity and to fully elucidate its potential as a selective herbicide. This will enable a more complete structure-activity relationship model for the phenoxybutanoic acid class of herbicides and could guide the development of novel, more effective, and environmentally benign weed management solutions.

References

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress [mdpi.com]

- 6. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [mdpi.com]

- 7. Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)butanoate anion - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. MCPB - Wikipedia [en.wikipedia.org]

- 9. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]

The Uncharted Toxicity of 2-(4-Chlorophenoxy)butane: A Read-Across Toxicological Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Chlorophenoxy)butane is a chemical compound for which specific toxicity data is scarce. To address this knowledge gap, this whitepaper employs a read-across approach, leveraging toxicological data from the structurally related chlorophenoxy herbicides and the butane moiety. This analysis suggests that the toxicological profile of this compound may be influenced by both the chlorophenoxy group, known for potential systemic toxicity, and the butane chain, which can act as a simple asphyxiant at high concentrations. Key areas of potential concern include systemic effects, particularly on the renal and endocrine systems, and possible, though likely weak, genotoxic and carcinogenic potential associated with the chlorophenoxy class. The butane component primarily poses a risk of central nervous system depression and asphyxiation at high concentrations. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visualizations to guide further research and safety assessments.

Introduction to Read-Across Toxicology

In the absence of direct experimental data for a target chemical, read-across is a scientifically credible approach used to predict its toxicological properties by analyzing data from structurally similar source chemicals. This method is predicated on the principle that similar chemical structures are likely to exhibit similar physicochemical properties, leading to comparable absorption, distribution, metabolism, excretion (ADME) profiles, and ultimately, similar toxicological effects.

For this compound, this guide will draw upon the extensive toxicological databases for:

-

Chlorophenoxy Herbicides: This class of compounds, including 2,4-D, 2,4,5-T, and MCPA, shares the chlorophenoxy functional group. Data from these compounds can provide insights into the potential systemic toxicity of the chlorophenoxy moiety of the target compound.

-

Butane: As a simple alkane, the toxicological profile of butane is well-characterized, primarily relating to its effects as a simple asphyxiant and its potential for central nervous system depression at high concentrations.

The logical framework for this read-across assessment is visualized below.

Toxicological Data from Analogue Compounds

The following sections summarize the toxicological data for the selected analogue compounds. All quantitative data are presented in tabular format for ease of comparison.

Acute Toxicity

Acute toxicity data provides information on the adverse effects that can occur after a single exposure to a substance.

| Compound/Analogue | Test Species | Route of Administration | LD50/LC50 | Reference |

| Chlorophenoxy Herbicides | ||||

| 2,4-D | Rat | Oral | 600-800 mg/kg | [1] |

| 2,4-D | Rabbit | Dermal | >2,000 mg/kg | [1] |

| 2,4-D | Rat | Inhalation | >1,790 mg/m³ | [1] |

| Butane | ||||

| Butane | Rat | Inhalation (4 hours) | 278,000 ppm | [2] |

| Butane | Mouse | Inhalation (2 hours) | 287,000 ppm | [2] |

Inference for this compound: Based on the data for 2,4-D, this compound is likely to have low to moderate acute toxicity via the oral and dermal routes. The butane moiety suggests that at very high concentrations, it could act as a simple asphyxiant, leading to central nervous system depression.[3][4]

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to genetic material.

| Compound/Analogue | Assay Type | Test System | Results | Reference |

| Chlorophenoxy Herbicides | ||||

| 2,4-D | Ames Test | Salmonella typhimurium | Negative | [5] |

| 2,4-D | CHO/HGPRT Forward Mutation Assay | Chinese Hamster Ovary Cells | Weakly Mutagenic | [5] |

| 2,4-D | Chromosomal Aberration | Chinese Hamster Ovary Cells | Positive (without metabolic activation) | [5] |

| 2,4-D | Unscheduled DNA Synthesis | Rat Hepatocytes | Negative | [5] |

| MCPA | Various in vitro and in vivo assays | Bacterial and mammalian cells | Non-mutagenic | [6] |

| Butane | ||||

| Butane | Ames Test | Not Specified | No data available | [7] |

Inference for this compound: The chlorophenoxy herbicides show mixed results in genotoxicity studies, with some evidence of weak mutagenicity and clastogenicity in vitro.[5][8] However, in vivo studies are often negative.[6] Therefore, this compound may have a low potential for genotoxicity.

Carcinogenicity

Carcinogenicity studies assess the potential of a substance to cause cancer.

| Compound/Analogue | Test Species | Route of Administration | Findings | Reference |

| Chlorophenoxy Herbicides | ||||

| 2,4,5-T | Rat | Oral (dietary) | No compound-related increase in tumors | [5] |

| 2,4,5-T | Mouse | Oral or Subcutaneous | Not carcinogenic | [5] |

| Chlorophenoxy Herbicides (as a group) | Human | Epidemiological Studies | Limited evidence of association with Non-Hodgkin Lymphoma (NHL) | [5][9] |

| IARC Classification (Chlorophenoxy herbicides) | Group 2B: Possibly carcinogenic to humans | [5] | ||

| Butane | ||||

| Butane | Not specified | Not specified | Not listed as a carcinogen by IARC or NTP | [7] |

Inference for this compound: While animal studies on some chlorophenoxy herbicides have not shown a carcinogenic effect, epidemiological studies have suggested a possible link to certain cancers, leading to an IARC classification of Group 2B for the class.[5][9][10] Therefore, a carcinogenic potential for this compound, although likely low, cannot be entirely ruled out and would warrant further investigation.

Reproductive and Developmental Toxicity

These studies evaluate the potential adverse effects on sexual function, fertility, and development of the offspring.

| Compound/Analogue | Test Species | Effect | NOAEL/LOAEL | Reference |

| Chlorophenoxy Herbicides | ||||

| 2,4,5-T | Mouse | Teratogenic effects (cleft palate, kidney malformations) | Doses > 20 mg/kg/day | [5] |

| 2,4-D Butyric Acid (2,4-DB) | Rabbit | Embryotoxic effect (at maternally toxic doses) | 12 mg/kg/day | [5] |

| Butane | ||||

| Butane | Rat | No adverse reproductive or developmental effects | NOAEL = 12,000 ppm | [11] |

Inference for this compound: The chlorophenoxy herbicides have shown some evidence of reproductive and developmental toxicity at high doses, often in the presence of maternal toxicity.[5] The butane component is not expected to contribute to reproductive toxicity.[11] Therefore, this compound may have the potential for reproductive and developmental effects at high exposure levels.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each sensitive to different types of mutagens.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. This mimics mammalian metabolism.

-

Exposure: The bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer are combined in a test tube.

-

Plating: The mixture is then poured onto agar plates containing a minimal amount of histidine, which allows for a few cell divisions but does not support the growth of non-revertant colonies.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Micronucleus Test

Objective: To detect chromosomal damage or damage to the mitotic apparatus in erythroblasts by assessing the formation of micronuclei in developing erythrocytes.

Methodology:

-

Animal Dosing: The test substance is administered to a suitable rodent species (usually mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection). A range of doses, including a maximum tolerated dose, and a negative control are used.

-

Sample Collection: At specific time intervals after dosing (typically 24 and 48 hours), bone marrow is collected from the femur or tibia.

-

Slide Preparation: Bone marrow cells are flushed from the bones, and smears are prepared on microscope slides.

-

Staining: The slides are stained with a dye (e.g., Giemsa, acridine orange) that allows for the differentiation of young, anucleated red blood cells (polychromatic erythrocytes, PCEs) from mature red blood cells (normochromatic erythrocytes, NCEs).

-

Microscopic Analysis: A predetermined number of PCEs (e.g., 2000 per animal) are scored under a microscope for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

-

Data Analysis: The frequency of micronucleated PCEs in the treated groups is statistically compared to that of the control group. A significant, dose-related increase indicates that the substance is clastogenic or aneugenic in vivo.

Potential Signaling Pathways of Toxicity

The toxicity of chlorophenoxy herbicides is not fully elucidated, but several mechanisms have been proposed. One potential pathway involves the induction of oxidative stress, which can lead to cellular damage.

This pathway suggests that exposure to chlorophenoxy compounds could disrupt the cellular redox balance, leading to an overproduction of reactive oxygen species (ROS). This, coupled with the depletion of endogenous antioxidants, can result in oxidative damage to critical cellular components, ultimately leading to cell death and tissue damage.

Conclusion and Recommendations

The read-across analysis presented in this guide provides a preliminary toxicological assessment of this compound. The available data from structurally similar compounds suggest that this chemical may possess low to moderate acute toxicity, a potential for systemic effects (particularly on the kidneys), and a weak genotoxic and carcinogenic potential associated with its chlorophenoxy moiety. The butane component introduces a risk of central nervous system depression and asphyxiation at high concentrations.

It is imperative to underscore that these are inferred toxicological properties. For a definitive risk assessment, the following experimental studies on this compound are recommended:

-

Acute Toxicity: Oral, dermal, and inhalation LD50/LC50 studies.

-

Genotoxicity: A standard battery of tests, including an Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test.

-

Repeat-Dose Toxicity: A 28-day or 90-day repeat-dose oral toxicity study in rodents to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

ADME Studies: To understand the absorption, distribution, metabolism, and excretion of the compound, which is critical for extrapolating data between species and for risk assessment.

The information and visualizations provided in this whitepaper serve as a foundational resource for guiding future research and ensuring the safe handling and development of this compound.

References

- 1. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cdc.gov [cdc.gov]

- 3. A two-decade review of butane toxicity as a substance of abuse. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. nj.gov [nj.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review of potential human carcinogenicity of the chlorophenoxy herbicides MCPA, MCPP, and 2,4-DP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jmfx.net [jmfx.net]

environmental fate and degradation of 2-(4-Chlorophenoxy)butane

An In-depth Technical Guide on the Environmental Fate and Degradation of 2-(4-Chlorophenoxy)butane

Introduction

This compound belongs to the class of chlorophenoxy compounds, which are characterized by a chlorine-substituted phenyl ring linked to an aliphatic side chain via an ether bond. While extensively used as herbicides, the environmental persistence, degradation pathways, and ultimate fate of these compounds are of significant interest to researchers, environmental scientists, and regulatory bodies. This document synthesizes available knowledge from analogous compounds to construct a probable environmental fate profile for this compound, covering its abiotic and biotic degradation, soil mobility, and persistence.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the initial breakdown of a chemical in the environment without microbial intervention.

Hydrolysis

The ether linkage in chlorophenoxy compounds is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). For 2,4-D, hydrolysis is considered a negligible environmental fate process[1]. By analogy, this compound is expected to be resistant to hydrolysis in soil and aquatic environments.

Photolysis

Photolysis, or degradation by sunlight, can be a significant fate process for compounds present in sunlit surface waters or on soil surfaces. For 2,4-D, photolysis in water is recognized as an important degradation route[1]. The process typically involves the cleavage of the ether bond and/or the reductive dehalogenation (removal of chlorine) from the aromatic ring. The primary photodegradation products of 2,4-D are 2,4-dichlorophenol (2,4-DCP) and other phenolic substances[1]. It is plausible that this compound would undergo similar photolytic degradation, yielding 4-chlorophenol and butane-related byproducts.

Biodegradation

The primary mechanism for the dissipation of chlorophenoxy compounds from the environment is microbial degradation. The rate and pathway of biodegradation are highly dependent on environmental conditions, such as the presence of adapted microbial populations, oxygen levels, temperature, and pH.

Aerobic Biodegradation

In aerobic environments, microorganisms have been shown to effectively degrade 2,4-D. The degradation pathway is well-elucidated and typically initiated by the enzymatic cleavage of the ether linkage. This is a critical first step that detoxifies the parent compound.

A common pathway involves an α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), which cleaves the side chain to form 2,4-dichlorophenol (2,4-DCP)[2]. The resulting phenol is then hydroxylated and the aromatic ring is cleaved, ultimately funneling the intermediates into the tricarboxylic acid (TCA) cycle[2]. For this compound, a similar initial step is anticipated, where microbial enzymes would cleave the ether bond to form 4-chlorophenol and a butanol or butanoic acid derivative. The 4-chlorophenol would then undergo further degradation.

dot

Caption: Proposed aerobic biodegradation pathway for this compound.

Anaerobic Biodegradation

Under anaerobic (oxygen-depleted) conditions, such as in saturated soils or sediments, the degradation of chlorophenoxy compounds is significantly slower. The half-life of 2,4-D in anaerobic aquatic environments can range from 41 to 333 days, compared to a much shorter aerobic half-life[1][3]. The primary degradation mechanism under these conditions is often reductive dehalogenation, where microorganisms remove chlorine atoms from the aromatic ring before its cleavage. For related compounds like 2,4,5-T, anaerobic degradation proceeds through a series of sequential dehalogenation steps[4]. Therefore, this compound is expected to be significantly more persistent under anaerobic conditions.

Environmental Fate and Mobility

Soil Sorption and Mobility

The movement of a chemical through the soil profile is largely governed by its sorption to soil particles. For acidic herbicides like 2,4-D, sorption is strongly influenced by soil organic matter content, clay content, and pH[5][6]. Sorption generally increases with higher organic matter and clay content and decreases at higher pH[5].

This compound, being a neutral molecule, is expected to have moderate hydrophobicity due to the butane side chain. Its sorption in soil will be primarily driven by partitioning into soil organic matter. The organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting this behavior. While no specific Koc is available for this compound, data for 2,4-D provides a reference point (see Table 1). Given its less polar nature compared to 2,4-D acid, this compound may exhibit slightly stronger sorption and consequently lower mobility in soil.

Quantitative Data Summary (Based on 2,4-D)

The following tables summarize quantitative data for 2,4-D, which can be used as a proxy to estimate the environmental behavior of this compound.

Table 1: Soil Sorption and Mobility of 2,4-D

| Parameter | Value Range | Influencing Factors | Citation |

|---|---|---|---|

| Sorption Coefficient (Kd) | 1.35 - 35.26 | Organic matter, clay content | [6] |

| Freundlich Coefficient (Kf) | 1.1 - 24.1 µg¹⁻¹/ⁿ mL¹/ⁿg⁻¹ | Organic carbon, Fe/Al oxides | [7] |

| Organic Carbon Coeff. (Koc) | 9.15x10⁻² - 6.74x10² cm³/g | Soil type, pH |[8] |

Table 2: Environmental Persistence (Half-life) of 2,4-D

| Environment | Half-life (t½) | Conditions | Citation |

|---|---|---|---|

| Soil (Aerobic) | Typically <10 days | Dependent on microbial community, temp., moisture | [8] |

| Soil (Field Dissipation) | 59.3 days (average) | Varies with climate and soil type | [8] |

| Aquatic (Aerobic) | ~15 days | [1] | |

| Aquatic (Anaerobic) | 41 - 333 days | Oxygen-depleted water/sediment | [1][3] |

| Hydrolysis | 39 days | |[8] |

Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA), are used to determine the environmental fate of chemicals.

Biodegradation Screening

-

Methodology: Based on OECD Guideline 301 (Ready Biodegradability). A small amount of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). Degradation is followed by measuring CO₂ evolution or O₂ consumption over 28 days.

Soil Sorption/Desorption

-

Methodology: Based on OECD Guideline 106 (Adsorption - Desorption Using a Batch Equilibrium Method).

-

Preparation: Soil samples are characterized for properties like pH, organic carbon content, and texture.

-

Equilibration: A known mass of soil is equilibrated with a solution of the test substance of known concentration in a centrifuge tube.

-

Analysis: The tubes are agitated for a defined period (e.g., 24-48 hours) to reach equilibrium. After centrifugation, the concentration of the substance remaining in the supernatant is measured.

-

Calculation: The amount of substance sorbed to the soil is calculated by difference. The experiment is repeated with a range of concentrations to generate a sorption isotherm. Desorption is measured by replacing the supernatant with a fresh solution and measuring the amount of substance that leaches back off the soil.

-

dot

Caption: General experimental workflow for environmental fate assessment.

Conclusion

While specific data for this compound is lacking, a robust, science-based prediction of its environmental fate can be made by examining structurally similar compounds. It is expected to be susceptible to aerobic biodegradation, primarily through microbial cleavage of its ether bond, leading to the formation of 4-chlorophenol. Photolysis may contribute to its degradation in aquatic systems, but hydrolysis is likely negligible. The compound is expected to be significantly more persistent under anaerobic conditions. Its mobility in soil will be moderate, governed by its partitioning into soil organic matter. The experimental protocols and data provided for 2,4-D in this guide serve as a foundational framework for any future empirical studies on this compound.

References

- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anaerobic Biodegradation of 2,4,5-Trichlorophenoxyacetic Acid in Samples from a Methanogenic Aquifer: Stimulation by Short-Chain Organic Acids and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. juniperpublishers.com [juniperpublishers.com]

A Comprehensive Review of 2-(4-Chlorophenoxy)butane: A Predictive Analysis

Disclaimer: As of October 2025, a thorough review of scientific literature reveals no specific studies on the synthesis, properties, or biological activity of 2-(4-Chlorophenoxy)butane. This technical guide, therefore, presents a predictive analysis based on the well-established chemistry and biological effects of structurally related compounds, primarily chlorophenoxy herbicides and other aryl ethers. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide potential future investigations into this compound.

Introduction

This compound belongs to the class of aryl ethers, compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl group. The presence of a chlorine atom on the phenyl ring and a butane chain suggests potential for biological activity, drawing parallels to the widely studied phenoxy herbicides. This guide will extrapolate from existing knowledge to predict the chemical properties, potential synthesis routes, and likely biological and toxicological profiles of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a compound are crucial for determining its behavior in biological systems. Based on its structure, the following properties for this compound can be predicted.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₁₃ClO |

| Molecular Weight | 184.66 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 220-240 °C |

| Solubility | Low solubility in water, high solubility in organic solvents |

| LogP | Estimated to be between 3.5 and 4.5 |

Predicted Synthesis Methodology

The most probable and well-established method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

Reaction:

4-Chlorophenol + 2-Bromobutane → this compound + HBr

Materials:

-

4-Chlorophenol

-

2-Bromobutane

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dichloromethane or diethyl ether for extraction

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask, dissolve 4-chlorophenol in the chosen aprotic polar solvent.

-

Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the sodium or potassium 4-chlorophenoxide salt.

-

Addition of the Alkyl Halide: To the same flask, add a slight excess (1.1 equivalents) of 2-bromobutane dropwise.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (4-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing distilled water.

-

Extract the aqueous layer with an organic solvent like dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

References

A Technical Guide to the Historical Development of Phenoxyalkanoic Acid Herbicides

Abstract: This technical guide provides a comprehensive overview of the historical development, chemical synthesis, mode of action, and key experimental protocols related to phenoxyalkanoic acid herbicides. First discovered in the 1940s, these synthetic auxins marked a revolutionary step in agriculture, enabling the selective control of broadleaf weeds in cereal crops. This document details the timeline of their discovery and commercialization, focusing on seminal compounds like 2,4-D and MCPA. It presents detailed experimental methodologies for their synthesis and efficacy evaluation, summarizes critical quantitative data in tabular format, and visualizes the complex biochemical pathways and experimental workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the fields of agricultural science and drug development, offering an in-depth resource on this historically significant class of herbicides.

Introduction

Phenoxyalkanoic acid herbicides are a class of organic compounds that act as synthetic mimics of the natural plant growth hormone indole-3-acetic acid (IAA), the most common auxin.[1][2] Their discovery during the 1940s transformed agricultural practices by introducing the concept of selective weed control.[3][4] When applied to susceptible broadleaf (dicot) plants, they induce rapid, uncontrolled growth that ultimately leads to plant death, while monocot crops like wheat, corn, and rice remain relatively unaffected.[2][5] This selectivity made them one of the most important and widely used herbicide families globally.[5] The most prominent members of this class include 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA).[2]

Historical Development

The development of phenoxyalkanoic acid herbicides was a landmark achievement of World War II-era research, with multiple independent discoveries occurring in the United Kingdom and the United States.[6]

-

1940s: A Revolutionary Discovery : The journey began with research into plant growth regulators. In the early 1940s, scientists at Imperial Chemical Industries (ICI) in the UK, led by William G. Templeman, were investigating compounds with greater selective activity than natural auxins.[7] By 1941, they had synthesized MCPA and recognized its potent herbicidal properties.[7] Concurrently and independently, a team at Rothamsted Experimental Station (UK) and two groups in the United States (one led by Franklin D. Jones and another by Ezra Kraus and John Mitchell) were also developing 2,4-D.[6]

-

1945-1946: Commercial Introduction : Due to wartime secrecy, the first scientific report on these herbicides was not published by the original discoverers.[6] The first publication in the open scientific literature appeared in 1945.[7] Commercial release quickly followed, with 2,4-D and MCPA becoming available to farmers in 1946, marking the start of the modern chemical weed control era.[2][7][8]

-

Post-War Expansion : By the mid-1950s, phenoxy herbicides were in widespread use, significantly boosting crop yields by reducing weed competition.[2][3] This period saw the development of related compounds, including 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which was later restricted due to contamination with dioxins.

-

Later Developments : Further research led to the commercialization of analogues like mecoprop, dichlorprop, and fenoprop, which feature an additional methyl group that creates a chiral center.[2] It was discovered that the herbicidal activity resides almost exclusively in the (2R)-isomer.[2] Propesticides such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB) were also developed; these are converted into the active forms (2,4-D and MCPA, respectively) within the target plant.[2]

Chemical Synthesis

The synthesis of phenoxyalkanoic acid herbicides is typically achieved through the condensation of a substituted phenol with a chloroalkanoic acid in an alkaline medium.

General Synthesis Pathway

The fundamental reaction involves the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide. For phenoxyacetic acids, this involves reacting a specific chlorophenol with chloroacetic acid under basic conditions.[7][9]

Experimental Protocol: Synthesis of 2,4-D

This protocol is based on the common industrial synthesis method.[9][10]

Materials:

-

2,4-dichlorophenol

-

Monochloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Reaction vessel with reflux condenser and stirrer

Methodology:

-

Prepare a strongly alkaline solution by dissolving sodium hydroxide in water within the reaction vessel.

-

Add 2,4-dichlorophenol to the alkaline solution with continuous stirring to form sodium 2,4-dichlorophenoxide.

-

Slowly add a solution of monochloroacetic acid to the reaction mixture.

-

Heat the mixture to a moderate temperature and reflux for several hours. The reaction is the condensation of the phenoxide with chloroacetic acid.

-

After the reaction is complete, cool the mixture.

-

Acidify the solution with hydrochloric acid to precipitate the 2,4-D free acid.

-

Filter the precipitate, wash it thoroughly with cold water to remove inorganic salts and unreacted starting materials.

-

Dry the resulting white solid to obtain 2,4-dichlorophenoxyacetic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent like toluene.[11]

Experimental Protocol: Synthesis of MCPA

This protocol is based on the synthesis method for MCPA.[7]

Materials:

-

4-chloro-2-methylphenol (p-chloro-o-cresol)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Reaction vessel with reflux condenser and stirrer

Methodology:

-

Dissolve 4-chloro-2-methylphenol in a dilute aqueous solution of sodium hydroxide to form the corresponding phenoxide salt.

-

Add chloroacetic acid to the solution.

-

Heat the mixture under reflux for 2-4 hours to allow the substitution reaction to proceed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid until precipitation of the product is complete.

-

Collect the solid MCPA by filtration.

-

Wash the collected solid with water to remove impurities.

-

Dry the final product.

Mode of Action

Phenoxyalkanoic acids act as synthetic auxins, disrupting multiple growth processes in susceptible plants by overwhelming the natural hormone signaling pathways.[12]

Mimicking Natural Auxin

These herbicides are structurally similar to the natural plant auxin, IAA, but are more stable and persist longer within the plant.[1][13] At low concentrations, they can stimulate plant growth, but at the high concentrations used for herbicidal action, they cause unregulated and unsustainable growth, leading to epinasty (twisting of stems and petioles), tissue decay, and ultimately, plant death.[12][13]

Signaling Pathway of Auxin Herbicides

The primary mechanism of action involves the TIR1/AFB family of auxin receptors.[13][14] Binding of the synthetic auxin to these receptors triggers a cascade of molecular events that de-represses the expression of auxin-responsive genes.

Caption: Auxin herbicide signaling from receptor binding to plant death.

The key molecular events are:

-

Receptor Binding: The synthetic auxin binds to the TIR1/AFB co-receptor complex.[15]

-

Aux/IAA Degradation: This binding promotes the interaction between the TIR1/AFB complex and Aux/IAA repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[13]

-

ARF Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors.[13]

-

Gene Expression: The now-active ARFs bind to the promoters of auxin-responsive genes, leading to their massive overexpression.[15]

Downstream Effects

The overexpression of auxin-responsive genes triggers a cascade of phytotoxic effects:

-

Ethylene Production: Among the upregulated genes are those encoding for ACC synthase (ACS), the rate-limiting enzyme in ethylene biosynthesis. The resulting overproduction of ethylene contributes to epinasty and senescence.[13][14]

-

Abscisic Acid (ABA) Accumulation: Auxin herbicides also upregulate the expression of 9-cis-epoxycarotenoid dioxygenase (NCED), the key enzyme in abscisic acid (ABA) biosynthesis.[14][15] The rapid and sustained accumulation of ABA is a primary driver of plant death, leading to the repression of photosynthesis-related genes, growth inhibition, and tissue decay.[13][15]

Quantitative Data

Table of Physicochemical Properties

This table summarizes key properties of major phenoxyalkanoic acid herbicides.

| Property | 2,4-D | MCPA | Mecoprop |

| Molecular Formula | C₈H₆Cl₂O₃ | C₉H₉ClO₃ | C₁₀H₁₁ClO₃ |

| Molar Mass ( g/mol ) | 221.04 | 200.62 | 214.65 |

| Melting Point (°C) | 140.5[9] | 118-119 | 94-95 |

| Water Solubility | Slightly soluble (900 mg/L at 25°C) | 825 mg/L at 25°C | 620 mg/L at 20°C |

| Vapor Pressure (Pa) | 52.3 at 160°C[9] | 0.02 at 20°C | 0.31 at 20°C |

| pKa | 2.64 - 3.31[9] | 3.07 | 3.78 |

Table of Herbicidal Efficacy

Efficacy is highly dependent on weed species, growth stage, and environmental conditions. This table provides a general overview.